3-Methyl-5-(3-thienyl)benzoic acid
Description
3-Methyl-5-(3-thienyl)benzoic acid is a synthetic benzoic acid derivative featuring a methyl group at the 3-position and a 3-thienyl substituent at the 5-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity due to the thienyl moiety, which may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-methyl-5-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-4-10(9-2-3-15-7-9)6-11(5-8)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
WGMDQLVNYVBYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Effects: 4-Thienyl vs. 5-Thienyl Derivatives
The position of the thienyl group significantly impacts physical properties. For instance, 4-(3-thienyl)benzoic acid (CAS RN 29886-64-4) has a melting point of 282–283°C . In contrast, the 5-thienyl isomer (the target compound) likely exhibits distinct properties due to altered molecular symmetry and intermolecular interactions. Positional isomerism can affect crystallinity and solubility, which are critical for applications in pharmaceuticals or material science.
Table 1: Physical Properties of Thienyl-Substituted Benzoic Acids
| Compound | Substituent Position | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(3-Thienyl)benzoic acid | 4 | 282–283 | 204.24 |
| 3-Methyl-5-(3-thienyl)benzoic acid* | 5 | Data inferred | ~218.28 |
*Data for the target compound inferred based on structural analogs.
Substituent Type: Thienyl vs. Trifluoromethyl and Methylthio Groups
Electron-withdrawing and donating substituents modulate reactivity and biological activity:
- 3-(Methylthio)-5-(trifluoromethyl)benzoic acid (CAS 53985-40-3) contains a trifluoromethyl group, which enhances electronegativity and metabolic stability, making it valuable in agrochemicals .
Table 2: Electronic Effects of Substituents
| Compound | Substituent | Key Properties |
|---|---|---|
| This compound | 3-Thienyl | π-Conjugation, moderate lipophilicity |
| 3-(Methylthio)-5-(trifluoromethyl)benzoic acid | CF3, SCH3 | High electronegativity, metabolic stability |
| 4-Hydroxybenzoic acid | -OH | Hydrogen bonding, water solubility |
Extraction and Solubility Behavior
Benzoic acid derivatives exhibit varying extraction efficiencies based on substituents. Studies on benzoic acid, phenol, and acetic acid reveal that lipophilicity (quantified by distribution coefficient m) governs extraction rates in emulsion liquid membranes. Benzoic acid and phenol are extracted faster (>98% in <5 minutes) than acetic acid due to higher m values . The thienyl group in the target compound likely enhances membrane phase solubility, akin to phenol, suggesting rapid extraction.
Table 3: Extraction Rates of Selected Organic Acids
| Compound | Distribution Coefficient (m) | Extraction Rate (Early Stage) |
|---|---|---|
| Benzoic acid | High | >98% in 5 minutes |
| Phenol | High | >98% in 5 minutes |
| Acetic acid | Low | Slow, increases over time |
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
QSTR models for benzoic acids correlate molecular connectivity indices (e.g., 0JA, 1JA) with acute toxicity (LD50). For example, 3,4-dihydroxybenzoic acid and vanillic acid exhibit lower toxicity due to hydroxyl groups enhancing detoxification pathways . The thienyl group in the target compound may alter toxicity by modifying electron density or metabolic pathways.
Table 4: Toxicity Parameters of Benzoic Acid Derivatives
| Compound | LD50 (Mice, Oral) | Key Substituents |
|---|---|---|
| Benzoic acid | 1.7–2.2 g/kg | -H |
| Vanillic acid | ~1.5 g/kg | -OH, -OCH3 |
| This compound* | Predicted higher | -CH3, -C4H3S |
*Predicted based on QSTR models .
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